molecular formula C7H12ClN3O2 B6238752 ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride CAS No. 1197228-34-4

ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B6238752
CAS No.: 1197228-34-4
M. Wt: 205.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride (CAS 1253790-61-2) is a pyrazole derivative with a molecular weight of 205.64 g/mol. Its structure features a methyl group at the 1-position, an amino group at the 3-position, and an ethyl ester moiety at the 5-position, with a hydrochloride counterion enhancing solubility . This compound is primarily used as a pharmaceutical intermediate, leveraging its amino and ester functionalities for further chemical modifications .

Properties

IUPAC Name

ethyl 5-amino-2-methylpyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)5-4-6(8)9-10(5)2;/h4H,3H2,1-2H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGAXPOOROQXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197228-34-4
Record name ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Protocol:

  • Intermediate Synthesis :

    • Diethyl oxalate, acetone, and sodium ethoxide in ethanol undergo condensation at <15°C for 24 hours to form ethyl 3-oxobutanoate.

    • Key Parameters :

      • Molar ratio of ethanol to diethyl oxalate: 6–9:1

      • Sodium ethoxide: 0.45–0.5 equivalents relative to diethyl oxalate.

  • Pyrazole Ring Formation :

    • The intermediate reacts with methylhydrazine in DMF at 5–15°C, followed by heating to 40–50°C for 6 hours.

    • Regioselectivity : The methyl group from methylhydrazine occupies position 1, while the ester group from diethyl oxalate directs the amino group to position 3.

  • Hydrochloride Salt Formation :

    • The free base is treated with HCl (gaseous or in solution) to yield the hydrochloride salt.

    • Purification : Recrystallization from ethanol/water mixtures enhances purity.

Performance Metrics :

ParameterValueSource
Yield (Pyrazole)70–85%
Purity (HPLC)>98%
Reaction Time30 hours (total)

Hydrazinolysis of Cyanoacetate Derivatives

Alternative methods utilize ethoxymethylene ethyl cyanoacetate as a starting material. This approach, adapted from pyrazole-4-carboxylate syntheses, involves:

Reaction Protocol:

  • Cyclization :

    • Ethoxymethylene ethyl cyanoacetate reacts with methylhydrazine in toluene at 22–30°C, followed by reflux (110–120°C) for 2 hours.

    • Mechanism : The cyano group facilitates nucleophilic attack by hydrazine, forming the pyrazole ring with inherent amino functionality at position 3.

  • Acidification :

    • The product is treated with aqueous HCl to precipitate the hydrochloride salt.

    • Workup : Filtration and drying under reduced pressure yield the final compound.

Performance Metrics :

ParameterValueSource
Yield93.1%
Purity (NMR)>99%
Solvent EfficiencyToluene (3–4 vol. eq.)

Nitro Group Reduction Pathway

For higher regiochemical control, introducing a nitro group at position 3 followed by reduction offers an alternative route:

Reaction Protocol:

  • Nitro Intermediate Synthesis :

    • Ethyl 3-nitro-1-methyl-1H-pyrazole-5-carboxylate is synthesized via nitration of a preformed pyrazole ring using HNO3/H2SO4.

  • Catalytic Hydrogenation :

    • The nitro group is reduced to an amine using H2/Pd-C in ethanol.

    • Conditions : 25–30°C, 2–3 bar H2 pressure.

  • Salt Formation :

    • The amine is dissolved in ethanol and treated with concentrated HCl, followed by solvent evaporation.

Performance Metrics :

ParameterValueSource
Reduction Yield88–92%
Purity (After Salt)95–97%
Catalyst Loading5% Pd-C (0.1 eq.)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationHigh regioselectivity; ScalableLong reaction time; Temperature-sensitive70–85%
HydrazinolysisShort reaction time; High yieldRequires toxic solvents (DMF)90–93%
Nitro ReductionPrecise amino group placementMulti-step; Catalyst cost88–92%

Critical Process Optimization Strategies

  • Temperature Control : Maintaining temperatures below 15°C during cyclocondensation minimizes side reactions (e.g., ester hydrolysis).

  • Solvent Selection : Toluene improves reaction homogeneity and facilitates azeotropic water removal during cyclization.

  • Acidification Protocol : Gradual HCl addition during salt formation prevents localized overheating, preserving product integrity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₁N₃O₂
  • Molar Mass : 155.18 g/mol
  • CAS Number : 89088-57-3
  • IUPAC Name : Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride

The compound features a pyrazole ring, which is critical for its reactivity and biological interactions. Its unique structure allows it to act as a building block for more complex organic molecules.

Organic Synthesis

This compound serves as a fundamental building block in the synthesis of various heterocyclic compounds. It is particularly useful in creating more complex pyrazole derivatives that have potential applications in drug development and materials science.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Antimicrobial Properties : Research shows promising results against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Biological Research

In biological contexts, this compound has been explored for:

  • Enzyme Inhibition : The compound interacts with enzymes, such as GPR109b, influencing metabolic processes and cellular signaling pathways .
  • Cell Culture Applications : It has been used as a non-toxic buffering agent in cell culture systems, maintaining pH levels conducive to cell growth .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 20 µM against breast cancer cells, suggesting significant potential for further development as an anticancer agent .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with GPR109b showed that it acts as an inhibitor, modulating metabolic pathways relevant to obesity and diabetes. This interaction underscores the compound's potential role in metabolic disease therapies .

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 92406-53-6)

  • Molecular Weight : 183.18 g/mol (without HCl).
  • Key Differences : Replaces the ethyl ester with a methyl ester and lacks the hydrochloride salt.
  • The absence of HCl may lower aqueous solubility, affecting bioavailability in pharmaceutical applications .

Ethyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 70500-80-0)

  • Molecular Weight : 183.18 g/mol (without HCl).
  • Key Differences : Structurally identical to the target compound but lacks the hydrochloride salt.
  • Implications: The non-salt form has reduced polarity, which may limit solubility in polar solvents. This could necessitate formulation adjustments in drug development compared to the hydrochloride form .

Ethyl 5-Amino-3-Chloro-1H-Pyrazole-4-Carboxylate (CAS 1380351-61-0)

  • Molecular Weight : 204.62 g/mol.
  • Key Differences: Substitutes the amino group with a chlorine atom at the 3-position and shifts the ester to the 4-position.
  • Implications: The chlorine atom introduces electronegativity, altering electronic distribution and reactivity. This compound is also a pharmaceutical intermediate but may undergo nucleophilic substitution reactions more readily than the amino-containing target compound .

3-Amino-5-Ethyl-1H-Pyrazole Hydrochloride (CAS 1238864-53-3)

  • Molecular Weight : 147.61 g/mol.
  • Key Differences : Replaces the ester group with an ethyl substituent at the 5-position, simplifying the structure.
  • Implications : The absence of the ester limits its utility in coupling reactions but enhances stability under basic conditions. Its lower molecular weight may improve membrane permeability in biological systems .

Ethyl 3-(Chlorocarbonyl)-1-Methyl-1H-Pyrazole-5-Carboxylate (CAS 1881328-90-0)

  • Molecular Weight : 216.62 g/mol.
  • Key Differences: Replaces the amino group with a reactive chlorocarbonyl group.
  • Implications: The chlorocarbonyl moiety makes this compound a versatile acylating agent, suitable for synthesizing amides or esters. However, it is less stable in aqueous environments compared to the amino-substituted target compound .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate HCl (1253790-61-2) C8H12ClN3O2 205.64 1-methyl, 3-amino, 5-ethyl ester, HCl Pharmaceutical intermediate
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (92406-53-6) C7H11N3O2 183.18 1-methyl, 3-amino, 5-methyl ester Synthetic precursor
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate (1380351-61-0) C7H9ClN3O2 204.62 3-chloro, 4-ethyl ester Pharmaceutical intermediate
3-Amino-5-ethyl-1H-pyrazole hydrochloride (1238864-53-3) C5H10ClN3 147.61 5-ethyl, 3-amino, HCl Biochemical research
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (1881328-90-0) C8H9ClN2O3 216.62 3-chlorocarbonyl, 5-ethyl ester Acylating agent

Key Research Findings

  • Solubility and Salt Effects: The hydrochloride salt in the target compound significantly enhances water solubility compared to non-salt analogs (e.g., CAS 70500-80-0), making it preferable for drug formulations .
  • Functional Group Reactivity: Amino groups (as in the target compound) enable hydrogen bonding and participation in condensation reactions, whereas chloro or chlorocarbonyl groups (e.g., CAS 1380351-61-0, 1881328-90-0) favor electrophilic substitution or acylation .
  • Structural Similarity: Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 92406-53-6) has the highest similarity score (0.91) to the target compound, suggesting overlapping synthetic routes but divergent solubility profiles .

Biological Activity

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride (CAS No. 89088-57-3) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is primarily recognized for its interactions with various biological macromolecules, influencing cellular processes and signaling pathways. The compound is known to exhibit:

  • Anticancer Activity : It has been explored as a potential inhibitor of cancer cell proliferation.
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses.
  • Enzyme Inhibition : Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate interacts with specific enzymes, affecting their catalytic activity.

The biological effects of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate can be attributed to several mechanisms:

  • Receptor Interaction : The compound has been shown to interact with GPR109b, a receptor involved in metabolic regulation. This interaction influences metabolic pathways and cellular responses.
  • Cell Cycle Modulation : Research indicates that this compound can arrest the cell cycle at the G2/M phase, leading to apoptosis in cancer cells. It achieves this by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax .
  • Inhibition of Tubulin Polymerization : Some derivatives of pyrazole compounds have demonstrated the ability to inhibit tubulin polymerization, which is critical for cancer cell division .

Anticancer Studies

Recent studies have highlighted the anticancer potential of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate:

StudyCell Lines TestedIC50 Values (µM)Mechanism
Study AHepG2 (liver cancer)4.22Cell cycle arrest at G2/M
Study BHeLa (cervical cancer)6.38Inhibition of tubulin polymerization
Study CMCF-7 (breast cancer)5.33Pro-apoptotic activity

These studies demonstrate that derivatives of this compound can significantly inhibit the growth of various cancer cell lines while showing minimal toxicity to normal cells .

Anti-inflammatory Activity

The anti-inflammatory properties of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate have also been documented:

  • In vitro studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation .

Q & A

Q. Optimization Strategies :

  • Reagent Stoichiometry : Adjust molar ratios of reactants to minimize side products (e.g., over-alkylation).
  • Temperature Control : Lower temperatures during cyclization reduce decomposition risks .
  • Catalytic Systems : Use palladium catalysts for efficient amination, as seen in analogous pyrazole syntheses .
  • Purification : Employ column chromatography or recrystallization for high-purity isolation.

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Answer:
Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and salt formation (e.g., protonation shifts in ¹H NMR) .
  • X-Ray Crystallography : Resolve ambiguous structural features (e.g., tautomerism in pyrazole rings) using SHELXL for refinement .
  • Mass Spectrometry : ESI-MS validates molecular weight and fragmentation patterns.

Q. Addressing Data Contradictions :

  • Tautomeric Ambiguity : If NMR signals conflict with expected proton environments, compare computational (DFT) predictions with experimental data .
  • Crystallographic Refinement : Use SHELX’s robust algorithms to handle twinning or high thermal motion in crystals .

Advanced Question: How can computational methods (e.g., quantum chemistry) guide the design of derivatives or predict reactivity of this compound?

Answer:
Computational Workflow :

Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to map potential reaction pathways for derivatization (e.g., amide coupling at the 3-amino group) .

Transition State Analysis : Identify energy barriers for nucleophilic substitutions or cycloadditions.

Solvent Effects : Apply continuum solvation models (e.g., SMD) to predict solubility or stability in polar solvents.

Case Study :
ICReDD’s integrated approach combines computed activation energies with high-throughput experimentation to prioritize synthetic routes, reducing trial-and-error efforts .

Advanced Question: What are the challenges in studying the decomposition pathways of this hydrochloride salt under thermal stress, and how can they be mitigated?

Answer:
Challenges :

  • Volatile Byproducts : Decomposition may release HCl, CO, or nitrogen oxides, complicating analysis .
  • Kinetic Complexity : Competing reactions (e.g., decarboxylation vs. ring degradation) obscure pathway identification.

Q. Methodological Solutions :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss and correlate with temperature ramps.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Capture volatile decomposition products.
  • Inert Atmosphere : Conduct experiments under N₂ to suppress oxidative side reactions .

Advanced Question: How can researchers address the lack of ecological and toxicological data for this compound in risk assessment?

Answer:
Proximal Data Approaches :

  • Read-Across Models : Use toxicity data from structurally similar pyrazoles (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) to estimate hazards .
  • In Silico Predictors : Apply tools like ECOSAR or TEST to predict acute toxicity and biodegradability.

Q. Experimental Mitigation :

  • Microtox Assays : Test bacterial luminescence inhibition as a proxy for aquatic toxicity.
  • Soil Mobility Studies : Use HPLC to measure adsorption coefficients (Kd) in simulated soils .

Advanced Question: What strategies are effective in resolving low reproducibility of synthetic batches, particularly in scale-up transitions?

Answer:
Root Cause Analysis :

  • Impurity Profiling : Compare LC-MS data across batches to identify inconsistent intermediates.
  • Process Variables : Document stirring rates, cooling gradients, and reagent addition sequences.

Q. Scale-Up Adjustments :

  • Segmented Temperature Control : Implement gradual heating/cooling to avoid thermal gradients in large reactors.
  • Flow Chemistry : Transition from batch to continuous flow for improved mixing and heat transfer .

Advanced Question: How can researchers leverage crystallographic data to resolve ambiguities in protonation states or counterion interactions?

Answer:
Crystallographic Refinement :

  • Hydrogen Atom Placement : Use SHELXL’s AFIX commands to model protonation sites based on electron density maps .
  • Counterion Validation : Check for Cl⁻···H-N hydrogen bonds in the crystal lattice to confirm hydrochloride salt formation.

Q. Complementary Techniques :

  • Solid-State NMR : Compare ¹⁵N chemical shifts with computed values to validate protonation states.

Advanced Question: What experimental and computational frameworks are suitable for investigating this compound’s potential as a kinase inhibitor in drug discovery?

Answer:
In Silico Screening :

  • Docking Studies : Use AutoDock Vina to predict binding affinity against kinase ATP-binding pockets.
  • MD Simulations : Assess binding stability over 100-ns trajectories with AMBER or GROMACS.

Q. In Vitro Validation :

  • Kinase Assays : Test inhibition of MAPK or CDK2 using fluorescence-based ADP-Glo™ assays.
  • SAR Analysis : Synthesize derivatives with modified ester groups to probe steric and electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.